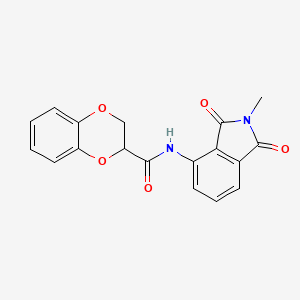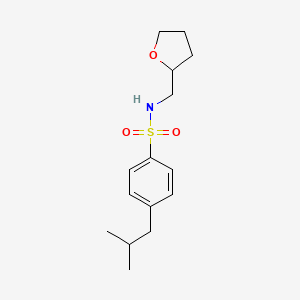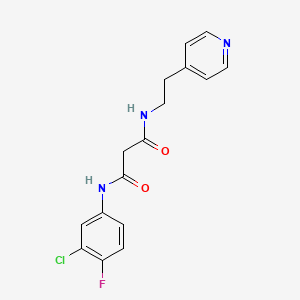![molecular formula C23H26ClN3O4 B4070794 1-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide](/img/structure/B4070794.png)
1-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide
描述
1-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and a chlorinated aromatic ring.
准备方法
The synthesis of 1-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorinated Aromatic Amine: The starting material, 3-chloro-2-methylaniline, is reacted with an appropriate reagent to form the chlorinated aromatic amine.
Coupling Reaction: The chlorinated aromatic amine is then coupled with an ethoxy-substituted phenyl compound under suitable conditions to form the intermediate product.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring.
Amidation: The final step involves the amidation of the pyrrolidine ring with a propyl group to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
1-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory conditions and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, such as cyclooxygenase enzymes in inflammatory conditions.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling and function.
Induction of Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) by activating apoptotic pathways and inhibiting survival pathways.
相似化合物的比较
1-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Tolfenamic Acid: Both compounds contain a chlorinated aromatic ring and have anti-inflammatory properties. tolfenamic acid is primarily used for migraine relief and has a different mechanism of action.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chlorinated aromatic ring and is studied for its antibacterial activity. The presence of a thiazole ring differentiates it from the pyrrolidine ring in the target compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-3-11-25-23(30)16-12-22(29)27(13-16)17-7-9-18(10-8-17)31-14-21(28)26-20-6-4-5-19(24)15(20)2/h4-10,16H,3,11-14H2,1-2H3,(H,25,30)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQJFHNPNVPKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4070719.png)
![ethyl 2-amino-4-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4070727.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4070736.png)
![2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B4070737.png)

![N,N-dicyclohexyl-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4070745.png)

![N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4070757.png)
![2-methoxy-5-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B4070763.png)
![N-cyclobutyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4070786.png)
![3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4070803.png)
![ethyl 1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4070805.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4070808.png)

